6-Fluoro-1H-indazole-5-carboxylic Acid: Structural Rationale, Synthesis, and Kinase Modulation
6-Fluoro-1H-indazole-5-carboxylic Acid: Structural Rationale, Synthesis, and Kinase Modulation
Executive Summary
In contemporary drug discovery, the indazole ring system serves as a privileged pharmacophore, offering robust hydrogen-bonding capabilities and favorable physicochemical properties. Among its functionalized derivatives, 6-fluoro-1H-indazole-5-carboxylic acid (CAS: 1360943-00-5) has emerged as a critical intermediate in the synthesis of potent kinase inhibitors[1][2]. The strategic placement of a fluorine atom adjacent to a carboxylic acid moiety on the indazole core drastically alters the molecule's electronic distribution, enhancing both its metabolic stability and its binding affinity within the ATP-binding pockets of target kinases such as c-Jun N-terminal kinase (JNK) and Protein Kinase B (PKB/Akt)[3][4].
This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of 6-fluoro-1H-indazole-5-carboxylic acid, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
The utility of 6-fluoro-1H-indazole-5-carboxylic acid stems from its unique structural features. The indazole core acts as a bioisostere for indole and benzimidazole, providing both a hydrogen bond donor (N-H) and an acceptor (N). The addition of the highly electronegative fluorine atom at the C6 position exerts a strong inductive effect (-I), which lowers the pKa of the adjacent C5-carboxylic acid, thereby increasing its ionization state at physiological pH. Furthermore, the fluorine atom protects the aromatic ring from oxidative metabolism (e.g., by cytochrome P450 enzymes) and can participate in multipolar interactions with protein backbones.
Table 1: Core Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 6-fluoro-1H-indazole-5-carboxylic acid |
| CAS Number | 1360943-00-5[5][6] |
| Molecular Formula | C8H5FN2O2[7][8] |
| Molecular Weight | 180.14 g/mol [7][8] |
| Appearance | Solid powder |
| Storage Conditions | 2-8°C (or room temperature), sealed in a dry, dark place[7] |
Synthetic Methodologies: The Lithiation-Carboxylation Pathway
The most efficient and scalable route to synthesize 6-fluoro-1H-indazole-5-carboxylic acid involves the halogen-metal exchange of 5-bromo-6-fluoro-1H-indazole, followed by electrophilic trapping with carbon dioxide[2][9].
Mechanistic Causality
The use of tert-butyllithium (t-BuLi) is critical in this protocol. Because the indazole core contains an acidic N-H proton, at least two equivalents of the strong organolithium base are required: the first equivalent deprotonates the indazole nitrogen to form a lithium amide, while the second equivalent drives the rapid halogen-metal exchange at the C5 position. The reaction must be conducted at cryogenic temperatures (-78°C) to prevent the highly reactive aryllithium intermediate from undergoing unwanted side reactions, such as ring-opening or nucleophilic attack on the solvent[9]. The subsequent introduction of dry CO₂ acts as a potent electrophile, efficiently trapping the aryllithium species to yield the lithium carboxylate salt.
Figure 1: Lithiation-carboxylation synthesis workflow of 6-fluoro-1H-indazole-5-carboxylic acid.
Step-by-Step Experimental Protocol
Note: This protocol constitutes a self-validating system. The precipitation during the final acidic workup serves as a primary visual confirmation of successful carboxylation.
-
System Preparation: Flame-dry a multinecked round-bottom flask under an inert argon or nitrogen atmosphere. Add 5-bromo-6-fluoro-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a concentration of ~0.1 M.
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.
-
Lithiation: Slowly add t-BuLi (1.7 M in pentane, 2.2 eq) dropwise via syringe pump over 30 minutes. Causality: Slow addition prevents localized heating and suppresses Wurtz-Fittig-type coupling side reactions. Stir for 1 hour at -78°C.
-
Electrophilic Quench: Bubble rigorously dried CO₂ gas through the solution (or pour the reaction mixture over a large excess of crushed dry ice). Allow the mixture to slowly warm to room temperature as the dry ice sublimes[9].
-
Workup and Isolation: Quench the reaction with water. Extract the aqueous layer with diethyl ether to remove unreacted starting material and non-polar organic impurities.
-
Acidification (Self-Validation): Carefully acidify the aqueous layer with 1M HCl to pH ~2-3. The target 6-fluoro-1H-indazole-5-carboxylic acid will precipitate as a white/off-white solid due to its low solubility in acidic aqueous media. Filter, wash with cold water, and dry under vacuum.
Pharmacological Applications & Target Kinase Modulation
6-fluoro-1H-indazole-5-carboxylic acid is rarely the final active pharmaceutical ingredient (API); rather, it is a highly versatile building block. By coupling the carboxylic acid with various amines (forming amides) or converting it into heterocyclic systems (such as thiadiazoles), researchers generate libraries of potent kinase inhibitors[2][3].
JNK Pathway Inhibition (Neurodegeneration)
The c-Jun N-terminal kinases (JNK1, JNK2, JNK3) are mitogen-activated protein kinases (MAPKs) that respond to cellular stress (e.g., TNF-α, UV radiation, hypoxia)[4]. JNK3 is particularly highly expressed in the brain. Overactivation of the JNK pathway leads to apoptosis of neurons, making it a primary target for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's chorea[3][4]. Amide derivatives of 6-fluoro-1H-indazole-5-carboxylic acid have demonstrated excellent JNK inhibitory action, utilizing the indazole core to anchor into the ATP-binding site via hydrogen bonds to the kinase hinge region[3].
PKB/Akt Pathway Inhibition (Oncology)
Protein Kinase B (PKB/Akt) is a downstream effector of the PI3K pathway, activated by receptor tyrosine kinases (RTKs)[2]. PKB promotes cell survival and proliferation by phosphorylating apoptosis regulatory molecules. In many cancers, the tumor suppressor PTEN is inactivated, leading to hyperactive PKB/Akt signaling. Thiadiazole compounds synthesized directly from 6-fluoro-1H-indazole-5-carboxylic acid act as potent PKB inhibitors, effectively halting abnormal cell growth and inducing apoptosis in malignant cells[2][10].
Figure 2: Dual therapeutic targeting of JNK and PKB/Akt pathways by indazole derivatives.
Handling, Stability, and Analytical Validation Protocols
To ensure the integrity of downstream biological assays, the synthesized 6-fluoro-1H-indazole-5-carboxylic acid must be rigorously validated.
Analytical Validation Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-
). Causality: The high polarity of the carboxylic acid and the hydrogen-bonding nature of the indazole N-H render the compound poorly soluble in standard non-polar NMR solvents like CDCl₃. DMSO- disrupts intermolecular hydrogen bonds, ensuring a clear, high-resolution spectrum. -
1H-NMR Expected Shifts (400 MHz, DMSO-
):-
The highly deshielded indazole C3-H typically appears as a distinct singlet in the aromatic region (~8.1 - 8.3 ppm).
-
The C7-H proton will present as a doublet due to strong ortho-coupling with the adjacent C6-fluorine atom (
coupling, typically ~9-11 Hz). -
The broad singlets for the carboxylic acid (-COOH) and indazole (-NH) protons will appear far downfield (>12.0 ppm), though they may undergo exchange with residual water in the solvent.
-
-
LC-MS Validation: Electrospray ionization (ESI) should be run in both positive and negative modes. In negative mode (ESI-), the molecule easily loses the carboxylic proton, yielding a distinct [M-H]⁻ peak at m/z 179.1. In positive mode (ESI+), expect the [M+H]⁺ peak at m/z 181.1[10].
References
-
chembeez.com - 6-fluoro-1H-indazole-5-carboxylic acid, 95% | Chem Pure URL:[Link]
- Google Patents (US7919514B2) - Thiadiazole compounds and methods of use (PKB/Akt targeting)
- Google Patents (US6982274B2) - 1H-indazole compound (JNK targeting)
- Google Patents (US6982274B2)
- Google Patents (US7919514B2)
Sources
- 1. 6-fluoro-1H-indazole-5-carboxylic acid, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]
- 3. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]
- 4. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]
- 5. 1360943-00-5|6-Fluoro-1H-indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. aaronchem.com [aaronchem.com]
- 7. 1360943-00-5|6-Fluoro-1H-indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. molcore.com [molcore.com]
- 9. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]
- 10. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]
